

Sodium-Diglyme Complexes: Application Notes and Experimental Protocols for Battery Research

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Introduction to Solvent Co-Intercalation in Sodium-Ion Batteries

In the pursuit of **advanced sodium-ion batteries (SIBs)**, solvent co-intercalation has emerged as a pivotal mechanism for enhancing electrode performance. Unlike conventional intercalation, which requires complete desolvation of ions, **solvent co-intercalation** involves the simultaneous insertion of solvated sodium ions and their solvent shell, such as diglyme molecules, into the electrode's layered structure [1]. This process is particularly notable in **graphite anodes** and certain **layered sulfide cathodes**, where it can lead to improved reaction kinetics and cycling stability [1] [2]. The chelating effect of diglyme, which allows it to form stable complexes with sodium ions, is a key factor behind this behavior [2]. These application notes consolidate recent findings and provide detailed methodologies for researchers investigating the dynamic behavior of sodium-diglyme complexes in battery systems.

Key Properties and Electrochemical Performance of Sodium-Diglyme Complexes

The performance of sodium-diglyme complexes is characterized by distinct electrochemical signatures and structural changes. Key observations include the appearance of **additional voltage plateaus** at around 2.02 V (desodiation) and 1.77 V (sodiation) versus Na⁺/Na when diglyme-based electrolytes are used with layered sulfide cathodes [1]. Furthermore, operando X-ray diffraction (XRD) studies confirm that co-intercalation leads to a significant **interlayer expansion** (e.g., 106% larger than the pristine structure) [1], providing ample space for the solvated ions.

Molecular dynamics studies reveal that the **solvation structure** at the electrode-electrolyte interface differs significantly for diglyme compared to longer-chain glymes [2]. The diglyme/NaTFSI system exhibits unique interfacial features, which correlate with a higher experimental capacitance and electrochemical stability [2].

Table 1: Electrochemical Performance Comparison of P2-Na(*x*)TiS(*z*) in Different Electrolytes

Electrolyte	Additional Voltage Plateaus (V)	Interlayer Expansion vs. Pristine	Capacity Retention	Key Characteristics
Diglyme (2G)	2.02 / 1.77	106%	High (stable over 2,000 cycles)	Highly reversible, narrow voltage gap (128 mV), fast kinetics [1]
Propylene Carbonate (PC)	Not specified	163%	Inferior	Largest structural expansion, formation of cracks, poor reversibility [1]
EC/DMC mixture	None	~18% (contraction)	Gradual degradation upon cycling	Conventional Na ⁺ -only intercalation mechanism [1]

Table 2: Computed Interfacial Properties of NaTFSI in Different Glymes at Graphite Electrodes

Glyme Solvent	Glyme Chain Length (n)	Dominant Solvation Number per Na ⁺	Key Interfacial Feature	Experimental Capacitance
Diglyme	2	2 molecules	Distinctly different structure from bulk	Higher

Glyme Solvent	Glyme Chain Length (n)	Dominant Solvation Number per Na ⁺	Key Interfacial Feature	Experimental Capacitance
Triglyme	3	2 molecules	Similar to bulk solvation structure	Lower
Tetraglyme	4	1-2 molecules	Similar to bulk solvation structure	Lower

Experimental Protocols

The following protocols outline standardized procedures for investigating sodium-diglyme co-intercalation.

Protocol for Operando XRD of Solvent Co-Intercalation

This protocol describes the use of operando XRD to monitor structural evolution in layered cathode materials during cycling with diglyme-based electrolytes [1].

- **Key Equipment:** In-house designed operando electrochemical cell; Synchrotron X-ray source; Potentiostat/Galvanostat.
- **Procedure:**
 - **Cell Assembly:** Prepare a working electrode from a layered material (e.g., P2-Na(_x)TiS(₂)). Assemble a Swagelok-type or similar operando cell with sodium metal as the counter/reference electrode and a diglyme-based electrolyte (e.g., 1 M NaTFSI in diglyme).
 - **Data Collection:** Cycle the cell at a desired C-rate while continuously collecting XRD patterns (e.g., at 2θ from 0.5° to 3° for low angles) throughout charge-discharge cycles.
 - **Data Analysis:** Monitor the position of key diffraction peaks (e.g., the 002 peak). A significant shift to lower angles indicates interlayer expansion. Use Rietveld refinement to quantify lattice parameter changes and identify phase transitions.

Protocol for Electrochemical Dilatometry (ECD)

ECD is used to complement XRD by measuring the macroscopic thickness change of the electrode during co-intercalation [1].

- **Key Equipment:** Electrochemical dilatometer; Custom ECD cell.
- **Procedure:**
 - **Electrode Preparation:** Prepare a dense, well-adhered electrode film on a current collector.
 - **Measurement:** Place the electrode in the ECD cell with sodium metal and diglyme-based electrolyte. Apply a constant pressure to the electrode stack.
 - **Data Recording:** Cycle the electrode while recording the linear displacement of the piston in the dilatometer. The thickness change is recorded synchronously with the electrochemical data (current, voltage).
 - **Analysis:** Correlate expansion/contraction profiles with specific electrochemical events (voltage plateaus). Note that an expansion during desodiation is a key signature of solvent co-intercalation [1].

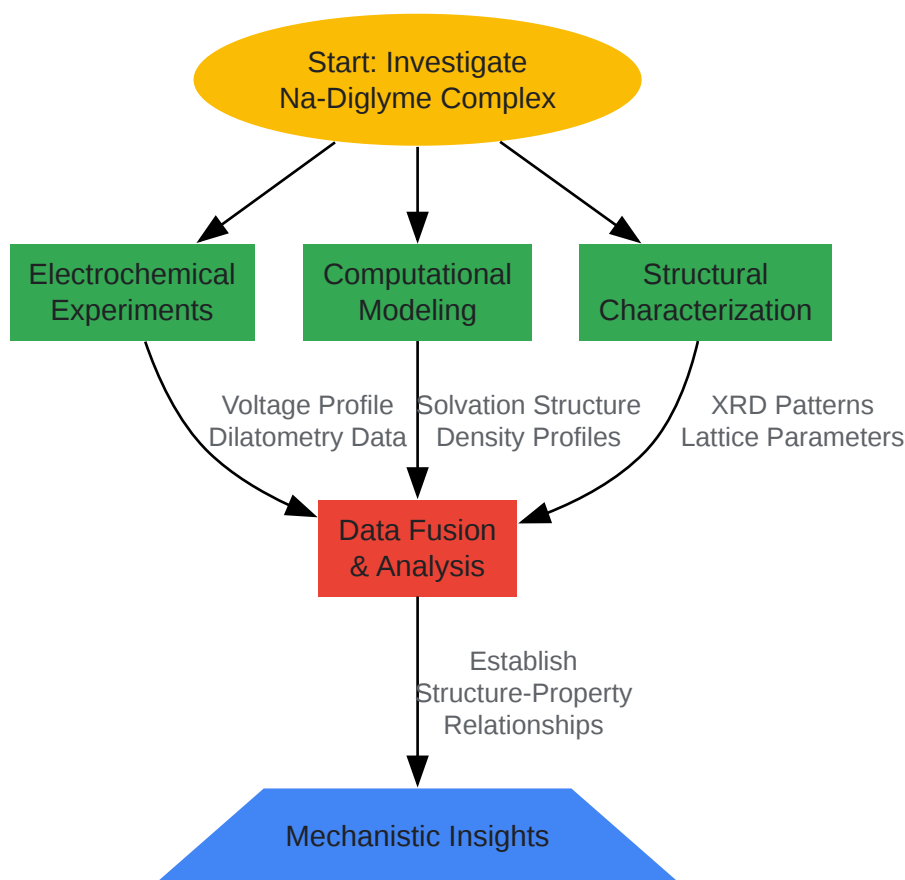
Protocol for Molecular Dynamics (MD) Simulations of the Interface

This protocol outlines a computational approach to study the solvation structure of sodium ions in diglyme at the graphite electrode interface [2].

- **Software:** LAMMPS software package.
- **System Setup:**
 - **Model Construction:** Create a simulation box (e.g., $50 \text{ \AA} \times 50 \text{ \AA} \times 100 \text{ \AA}$) with two graphite electrodes and a 1 M solution of NaTFSI in diglyme using Packmol [2].
 - **Force Field:** Employ the modified class II Polymer Consistent Force Field (PCFF), which includes parametrized values for NaTFSI/glyme interactions [2].
- **Simulation Run:**
 - **Equilibration:** Minimize the system and equilibrate in NVT and NPT ensembles at 300-340 K for 5-15 ns.
 - **Production Run:** Perform a production run in the NVE ensemble for 20-40 ns. For interfacial studies, use the Constant Potential Method (CPM) to apply a bias potential across the electrodes [2].
- **Data Analysis:** Calculate density profiles of species (Na^+ , TFSI $^-$, diglyme) normal to the electrode surface. Analyze the radial distribution functions (RDFs) to determine the coordination numbers and solvation structures in the bulk and at the interface.

Experimental Workflow and Signaling Pathway

The following diagram, generated using Graphviz, illustrates the integrated experimental and computational workflow for probing sodium-diglyme complexes.



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Workflow for Investigating Sodium-Diglyme Complexes

This workflow integrates three parallel tracks of investigation—electrochemical experiments, computational modeling, and structural characterization—that converge to provide comprehensive mechanistic insights. The **electrochemical experiments** provide data on voltage profiles and macroscopic electrode swelling [1]. **Computational modeling** reveals molecular-level solvation structures and their behavior at the electrode interface [2]. **Structural characterization** directly measures atomic-level changes in the crystal lattice during co-intercalation [1]. The fusion of these datasets enables researchers to establish robust **structure-property relationships**, which are critical for designing improved battery materials and electrolytes.

Conclusion and Research Outlook

The study of sodium-diglyme complexes reveals that solvent co-intercalation is a powerful lever for modifying electrode properties in sodium-ion batteries. The dynamic behavior of these complexes, characterized by high reversibility, fast kinetics, and unique interfacial structures, makes diglyme-based electrolytes a promising candidate for high-performance energy storage systems [1] [2].

Future research should focus on expanding the range of cathode and anode materials that exhibit reversible co-intercalation, optimizing electrolyte formulations to minimize overall expansion and electrolyte consumption, and further elucidating the long-term degradation mechanisms of these systems. The combination of advanced operando techniques and molecular-level simulations, as outlined in these protocols, will be crucial for accelerating the development of next-generation SIBs.

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